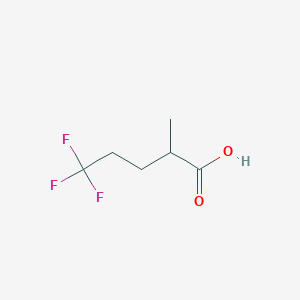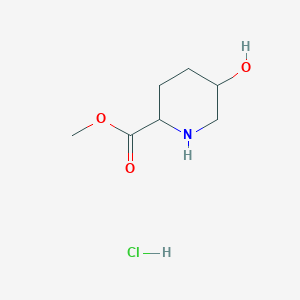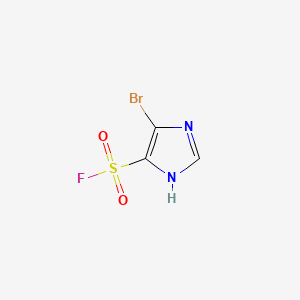
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H6ClF3O2 It is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxyethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol typically involves the reaction of 2-chlorophenol with trifluoroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyethyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The scalability of the process is crucial for meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-chloro-4-(2,2,2-trifluoro-1-oxoethyl)phenol.
Reduction: Formation of 2-chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)benzene.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target molecules, influencing their activity. The chloro group may participate in electrophilic interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-fluorophenol: Similar structure but with a fluorine atom instead of the trifluoromethyl group.
4-Chloro-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol: Positional isomer with the chloro and hydroxyethyl groups swapped.
Uniqueness
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H6ClF3O2 |
|---|---|
Peso molecular |
226.58 g/mol |
Nombre IUPAC |
2-chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H6ClF3O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,7,13-14H |
Clave InChI |
TZBYRJFCFOHDJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



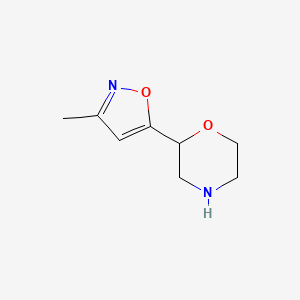
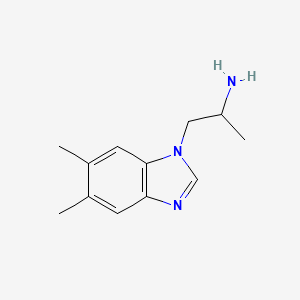
![7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15309236.png)
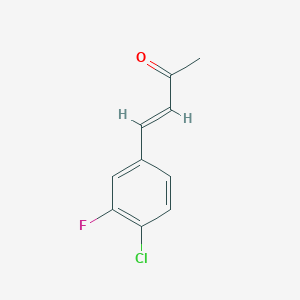

![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)
